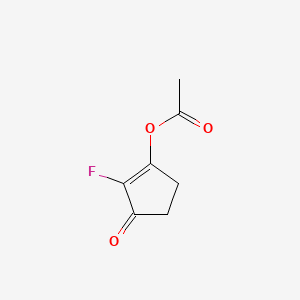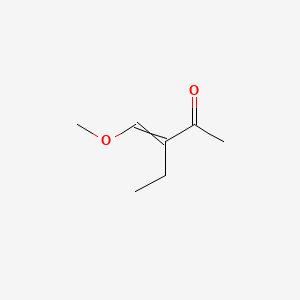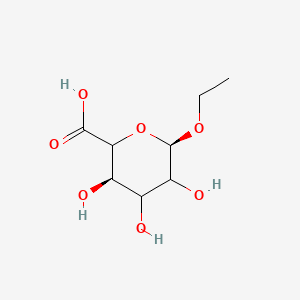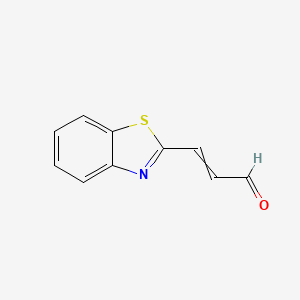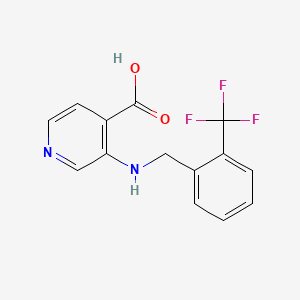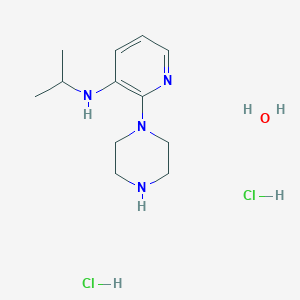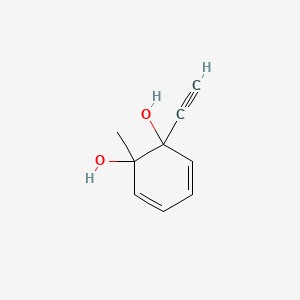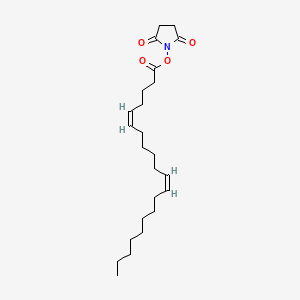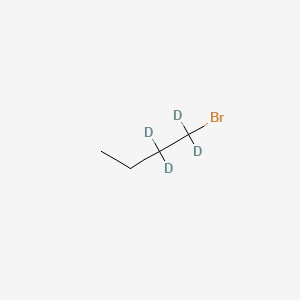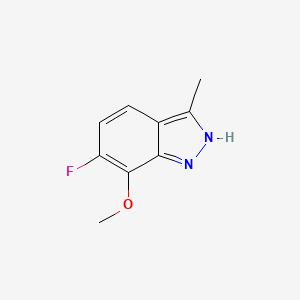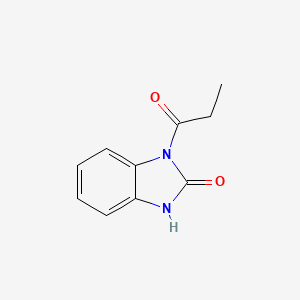
2-Benzimidazolinone, 1-propionyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzimidazolinone, 1-propionyl- is an organic compound with the molecular formula C10H10N2O2 It is a derivative of benzimidazolinone, a bicyclic urea compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-Benzimidazolinone, 1-propionyl- typically involves the reaction of o-phenylenediamine with propionyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a copper catalyst, to facilitate the formation of the desired product . The reaction conditions often include refluxing the mixture and subsequent purification steps to isolate the compound.
Industrial Production Methods
Industrial production of 2-Benzimidazolinone, 1-propionyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve maximum productivity.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzimidazolinone, 1-propionyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazolone oxides, while reduction can produce various reduced derivatives.
Aplicaciones Científicas De Investigación
2-Benzimidazolinone, 1-propionyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Benzimidazolinone, 1-propionyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed mechanistic studies are required to elucidate the exact pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
2-Benzimidazolinone: The parent compound with similar structural features.
1,3-Dihydro-2H-benzimidazol-2-one: Another derivative with different functional groups.
2-Hydroxybenzimidazole: A tautomeric form of benzimidazolinone.
Uniqueness
2-Benzimidazolinone, 1-propionyl- is unique due to its specific propionyl substitution, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H10N2O2 |
|---|---|
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
3-propanoyl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C10H10N2O2/c1-2-9(13)12-8-6-4-3-5-7(8)11-10(12)14/h3-6H,2H2,1H3,(H,11,14) |
Clave InChI |
FLGFXKJXCJELJW-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N1C2=CC=CC=C2NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


